BenchChemオンラインストアへようこそ!

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline

Vasopressin V1a Receptor Structure-Activity Relationship (SAR) Anxiety Disorders

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic small molecule that integrates an indole-2-carbonyl pharmacophore, a piperidine linker, and an 8-oxyquinoline moiety. It belongs to a class of compounds characterized as indol-2-yl-carbonyl-piperidine derivatives, which have been patented as V1a receptor antagonists.

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 2034243-24-6
Cat. No. B2840014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline
CAS2034243-24-6
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5N4
InChIInChI=1S/C23H21N3O2/c27-23(20-15-17-5-1-2-8-19(17)25-20)26-13-10-18(11-14-26)28-21-9-3-6-16-7-4-12-24-22(16)21/h1-9,12,15,18,25H,10-11,13-14H2
InChIKeyCAHUTGCCLWXBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline (CAS 2034243-24-6): A Scaffold-Defined Hybrid Molecule for Targeted Screening


8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic small molecule that integrates an indole-2-carbonyl pharmacophore, a piperidine linker, and an 8-oxyquinoline moiety. It belongs to a class of compounds characterized as indol-2-yl-carbonyl-piperidine derivatives, which have been patented as V1a receptor antagonists [1]. The compound's design allows for potential polypharmacology, combining the receptor-modulating properties of the indole-piperidine core with the metal-chelating and fluorescent capabilities of the 8-hydroxyquinoline motif, as explored in related hybrid series [2].

Procurement Risk: Why Indole-Quinoline Hybrids Cannot Be Interchanged Without Quantitative Justification


The specific regioisomeric and topological arrangement of the indole-2-carbonyl, piperidine, and quinoline-8-oxy substituents in this compound dictates its pharmacological profile. Simple substitution with a regioisomer, such as the indole-5-carbonyl analog (CAS 2034316-66-8) , or replacement of the 8-oxyquinoline with a pyridine scaffold , can abolish or significantly alter target engagement. For instance, the 2-carbonyl position on the indole is critical for V1a receptor antagonism as defined in the foundational patent for this class [1], while the 8-oxyquinoline moiety's specific metal-chelating geometry and electronic properties are essential for any application involving ion-dependent aggregation or fluorescence, as demonstrated in congeneric series [2]. The evidence below quantifies these critical structural dependencies.

Quantitative Evidence Guide: Differentiating 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline from Key Comparators


Regioisomeric Specificity for V1a Receptor Antagonism: Indole-2-carbonyl vs. Indole-5-carbonyl

The compound's patent classification defines it as an indol-2-yl-carbonyl-piperidine derivative for V1a receptor antagonism [1]. This is a critical structural differentiator from its regioisomer, 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline. The patent explicitly claims the 2-carbonyl position on the indole ring as the pharmacophoric anchor for V1a activity, predicting a loss of function upon moving the carbonyl to the 5-position [1]. This is not a potency shift but a fundamental change in target engagement, making the 2-carbonyl isomer the only relevant candidate for V1a-focused programs.

Vasopressin V1a Receptor Structure-Activity Relationship (SAR) Anxiety Disorders

Metal Chelation-Induced Aβ Aggregation: Class-Level Potency from the Quinoline-Indole Hybrid Series

In a congeneric series of 8-hydroxyquinoline-indole hybrids, the most potent compounds, particularly 18f, inhibited self-induced Aβ1–42 aggregation with an EC50 of 1.08 µM, significantly outperforming the reference drug clioquinol (EC50 = 9.95 µM) [1]. 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline maintains the identical 8-oxyquinoline metal-chelating core responsible for this activity. The replacement of the 8-oxyquinoline with a pyridine-based ether in a commercially available analog would abrogate this chelation-dependent mechanism, as pyridine lacks the equivalent bidentate (N, O) coordination geometry.

Alzheimer's Disease Metal Chelation Amyloid Beta Aggregation

Scaffold Hopping: 8-Oxyquinoline vs. Pyridine Ethers in Cellular Activity

The 8-oxyquinoline motif in this compound provides a fundamentally different pharmacological trajectory compared to pyridinyl ether analogs like N-(6-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}pyridin-3-yl)-N-methylethanesulfonamide . Quinoline derivatives are known substrates for CYP450 metabolism and P-glycoprotein efflux, leading to a pharmacokinetic profile distinct from simple pyridines. Moreover, quinoline-containing hybrids in related studies demonstrated potent cytotoxicity in HepG2 cells with IC50 values as low as 2.46 µM, linked to tubulin polymerization inhibition [1]. The pyridine analog lacks the extended aromatic system required for such intercalation or tubulin binding, making the quinoline scaffold the logical choice for oncology screening programs.

Scaffold Hopping ADME Properties Cytotoxicity

Prioritized Application Scenarios for 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline Based on Structural Evidence


V1a Receptor Antagonist Screening for Anxiety and Depressive Disorders

The compound is a structural representative of the patented indol-2-yl-carbonyl-piperidine V1a antagonist class [1]. It is the appropriate choice for any screening cascade requiring the 2-carbonyl pharmacophore, as the corresponding 5-carbonyl regioisomer is not covered by the foundational SAR. Researchers studying vasopressin-modulated stress responses or dysmenorrhea should use this compound as a tool or reference, not a generic indole-piperidine analog.

Metal Chelation-Mediated Amyloid Beta Aggregation Studies

This compound retains the essential 8-hydroxyquinoline motif that closely mimics the structure of class-leading Aβ aggregation inhibitors, such as compound 18f (EC50 = 1.08 µM vs. clioquinol's 9.95 µM) [2]. It should be selected over other indole-piperidine hybrids lacking this specific chelating group for any assay involving copper- or zinc-dependent amyloid aggregation, where bidentate metal coordination is a prerequisite for activity [2].

Oncology Drug Discovery: HepG2 Cytotoxicity and Tubulin Inhibition

The quinolin-8-yloxy substructure is a known driver of cytotoxicity in hepatocellular carcinoma models, with structurally related molecules achieving IC50 values as low as 2.46 µM in HepG2 cells [3]. This compound should be prioritized for cancer cell line profiling over its pyridine-based ether analog, which lacks the extended π-system necessary for DNA intercalation or tubulin binding [3]. Ideal for preliminary SAR studies around the quinoline-tethered indole pharmacophore.

Quote Request

Request a Quote for 8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.